molecular formula C7H6N2O B6233834 5-methyl-[1,3]oxazolo[4,5-b]pyridine CAS No. 1346569-70-7

5-methyl-[1,3]oxazolo[4,5-b]pyridine

Cat. No.: B6233834
CAS No.: 1346569-70-7
M. Wt: 134.1
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Description

5-methyl-[1,3]oxazolo[4,5-b]pyridine is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. As an aza-analog of benzoxazole, this privileged structure serves as a key building block in the design of novel bioactive molecules . The oxazolo[4,5-b]pyridine core is recognized for its potential to engage in various interactions with biological targets, including hydrogen bonding and pi-stacking, due to its planar, heteroaromatic nature . Research into this structural class has identified promising applications across multiple therapeutic areas. The scaffold has been investigated as a potent and selective modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR), a target for the treatment of inflammatory disorders . Furthermore, derivatives have been developed as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in inflammatory processes; selected compounds have demonstrated an ability to attenuate inflammation and suppress pro-inflammatory mediators such as TNFα, IL-1β, and IL-6 in vivo . Beyond immunomodulation, the oxazolo[4,5-b]pyridine framework is featured in compounds with diverse biological activities. This includes its role in the development of angiotensin II type 1 receptor antagonists for hypertension, where certain analogs have shown potency superior to the commercially available drug Telmisartan . The ring system is also found in molecules targeting the central nervous system, such as diacylglycerol-lipase inhibitors for neurodegenerative diseases and potent inhibitors of fatty acid amide hydrolase (FAAH) for neurological disorders . Additional research highlights its potential in anti-infective agent discovery, with some derivatives exhibiting strong activity against Staphylococcus aureus and the parasite Trypanosoma brucei rhodesiense . This wide spectrum of investigational applications makes this compound a versatile and valuable reagent for scientists engaged in hit-to-lead optimization and the exploration of new chemical space in drug discovery programs.

Properties

CAS No.

1346569-70-7

Molecular Formula

C7H6N2O

Molecular Weight

134.1

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Amino-6-methylpyridin-3-ol with Carbon Disulfide

The most well-established synthesis of 5-methyl-oxazolo[4,5-b]pyridine-2-thiol (CAS: 55656-32-1) involves a two-step cyclocondensation reaction.

Reaction Conditions

  • Stage 1 :

    • Reagents : 2-Amino-6-methylpyridin-3-ol (15.5 g, 0.125 mol), carbon disulfide (16 mL, 0.25 mol), potassium hydroxide (14 g, 0.25 mol)

    • Solvent : Absolute ethanol (500 mL)

    • Conditions : Reflux under argon for 16 hours

  • Stage 2 :

    • Workup : Acetic acid (20 mL) in water (250 mL) to adjust pH to ~5

Procedure
A mixture of 2-amino-6-methylpyridin-3-ol and KOH in ethanol is treated with carbon disulfide under inert atmosphere. Prolonged reflux facilitates the formation of the oxazole ring via nucleophilic attack and subsequent cyclization. Evaporation of the solvent, followed by acidification with acetic acid, precipitates the product as a yellow crystalline solid. The crude material is filtered, washed, and dried to afford 17.7 g (85% yield).

Key Data

ParameterValue
Molecular FormulaC₇H₆N₂OS
Molecular Weight166.2 g/mol
Yield85%
¹H NMR (DMSO-d₆)δ 7.70 (1H), 7.07 (1H), 2.46 (3H)
MethodStarting MaterialConditionsYieldLimitations
Carbon Disulfide2-Amino-6-methylpyridin-3-olReflux, KOH, EtOH85%Requires inert atmosphere
Acylation-Cyclization3-Aminopyridine-2(1H)-oneAcetic acid, reflux70–80%Limited to [5,4-b] systems

Reaction Optimization and Mechanistic Insights

The success of the carbon disulfide method hinges on the deprotonation of 2-amino-6-methylpyridin-3-ol by KOH, enabling nucleophilic attack on carbon disulfide to form a dithiocarbamate intermediate. Intramolecular cyclization eliminates H₂S, yielding the oxazolo[4,5-b]pyridine core. Acidification protonates residual base and precipitates the product.

Critical Factors

  • Solvent Choice : Ethanol’s polarity facilitates reagent solubility without side reactions.

  • Temperature : Prolonged reflux ensures complete cyclization.

  • pH Control : Acetic acid neutralizes excess base without degrading the product.

Applications and Derivatives

While the primary focus of this review is synthesis, it is worth noting that 5-methyl-oxazolo[4,5-b]pyridine derivatives exhibit promising bioactivity. For example, molecular docking studies of analogous oxazolo[5,4-b]pyridines demonstrate high binding affinity to prostaglandin synthase-2, suggesting anti-inflammatory potential . The thiol group at position 2 allows further functionalization, such as alkylation or oxidation, to access sulfones or disulfides.

Chemical Reactions Analysis

Types of Reactions

5-methyl-[1,3]oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of oxazole derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted oxazole-pyridine derivatives with various functional groups.

Scientific Research Applications

5-methyl-[1,3]oxazolo[4,5-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methyl-[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Benzoxazole and Benzimidazole Derivatives

  • Benzoxazoles (III) and benzimidazoles (IV) share a similar bicyclic framework but lack the pyridine ring. These compounds exhibit antifungal activity against Candida albicans, with IC₅₀ values ranging from 12–45 μM. However, oxazolo[4,5-b]pyridine derivatives (V) demonstrate superior potency (IC₅₀ = 8–22 μM), attributed to enhanced hydrogen-bonding interactions with fungal enzyme targets .
  • QSAR Analysis : Substitution at position 2 of oxazolo[4,5-b]pyridine with a benzyl group improves antifungal activity by 30–40% compared to benzoxazole derivatives .

Thiazolo[4,5-b]pyridine Derivatives

  • Replacing the oxygen atom in the oxazole ring with sulfur yields thiazolo[4,5-b]pyridine. While sulfur increases electron density, it reduces solubility (logP = 2.1 vs. 1.8 for oxazolo derivatives). Thiazolo derivatives show moderate FAAH inhibition (Ki = 11 nM) compared to oxazolo[4,5-b]pyridine (Ki = 2.3 nM) .

Isomeric Oxazolo Derivatives

  • Oxazolo[5,4-c]pyridine (Ki = 3.7 nM) and oxazolo[4,5-c]pyridine (Ki = 7.2 nM) exhibit reduced FAAH inhibitory activity compared to the [4,5-b] isomer, highlighting the critical role of ring fusion geometry .

Antifungal Activity

Compound Class IC₅₀ (μM) vs. C. albicans Key Substituent Effect Reference
Benzoxazole 12–45 Electron-withdrawing groups at C5
Oxazolo[4,5-b]pyridine 8–22 Benzyl group at C2
Benzimidazole 18–50 Bulky substituents at C6

FAAH Inhibition

Compound Ki (nM) Selectivity Over COX-1 Reference
Oxazolo[4,5-b]pyridine 2.3 >500-fold
Benzoxazole 370 <50-fold
Thiazolo[4,5-b]pyridine 11 >300-fold

Antibacterial Activity

  • Oxazolo[4,5-b]pyridine derivatives exhibit higher efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 2–8 µg/mL) than Gram-negative strains (MIC = 32–64 µg/mL) .

Solubility and Bioavailability

  • The 5-methyl group in oxazolo[4,5-b]pyridine increases logP by 0.3 units compared to unsubstituted analogues, improving membrane permeability but reducing aqueous solubility (clogS = -2.1 vs. -1.5) .

Q & A

Q. What are the common synthetic routes for preparing 5-methyl-[1,3]oxazolo[4,5-b]pyridine and its derivatives?

The synthesis typically involves cyclization of precursor heterocycles. For example, intermediates like 7-amino-5-methyl-3-substituted derivatives can be prepared from 5-amino-1-substituted-1H-1,2,3-triazole-4-carbonitriles via sequential reactions, including condensation and cyclization under controlled conditions (e.g., reflux in ethanol with catalytic acid) . Silica-supported, acid-catalyzed one-pot methods (e.g., HClO₄/SiO₂ in methanol) are efficient for introducing aryl substituents at the 2-position, offering high regioselectivity and scalability .

Q. How can spectroscopic techniques confirm the structure of this compound derivatives?

  • ¹H NMR : Methyl groups at the 5-position resonate as singlets near δ 2.5 ppm. Aromatic protons in the fused oxazole-pyridine system appear as distinct multiplets between δ 7.0–8.5 ppm .
  • IR : Stretching vibrations for C=N (oxazole ring) are observed at ~1600–1650 cm⁻¹, while C-O bonds appear at ~1250–1300 cm⁻¹ .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular formulas. For example, C₇H₆N₂O derivatives show exact masses near m/z 134.14 .

Q. What structural features influence the reactivity of this compound?

The methyl group at the 5-position introduces steric hindrance, directing electrophilic substitution to the 6- and 7-positions of the pyridine ring. The electron-deficient oxazole ring enhances susceptibility to nucleophilic attack at the 2-position, enabling functionalization with aryl or amine groups .

Advanced Research Questions

Q. How to resolve contradictory data in antimicrobial studies of oxazolo[4,5-b]pyridine derivatives?

Discrepancies in MIC values (e.g., Gram-positive vs. Gram-negative activity) may arise from substituent effects or assay conditions. Standardized protocols (e.g., CLSI guidelines) and comparative studies with controlled substituents (e.g., halogen vs. methoxy groups) are critical. For instance, 2-(3-chlorophenyl) derivatives show enhanced Gram-positive activity due to improved membrane penetration .

Q. How do computational methods aid in understanding structure-activity relationships (SAR)?

  • DFT Calculations : B3LYP/6-311G++(d,p) models predict regioselectivity in synthesis (e.g., nucleophilicity descriptors Nₖ for benzoylation reactions) .
  • Molecular Docking : Simulations reveal interactions with bacterial targets (e.g., DNA gyrase), where the oxazole ring’s planar structure facilitates intercalation .
  • ADME Prediction : LogP and solubility calculations guide lead optimization. For example, brominated analogs exhibit higher lipophilicity (LogP ~3.17), impacting bioavailability .

Q. What challenges arise in scaling up synthesis while maintaining regioselectivity?

Key issues include:

  • Catalyst Reusability : Silica-supported HClO₄ allows 3–5 reuse cycles without significant yield drop .
  • Purification : Column chromatography is replaced with recrystallization (e.g., acetonitrile) for cost-effective scale-up .
  • Byproduct Control : Monitoring via TLC (n-hexane:EtOAc, 2:1) ensures intermediates like uncyclized precursors are minimized .

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